![molecular formula C14H15N3O4 B2508557 benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391828-70-8](/img/structure/B2508557.png)

benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

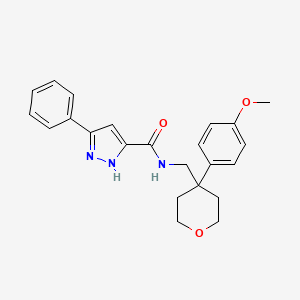

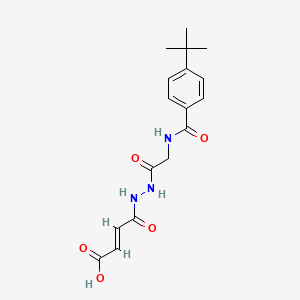

Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C14H15N3O4 . It is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione .

Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, which afford intermediates and target compounds in high yields without requiring additional purification . The synthesis involves the use of the corresponding benzoic acid mixed with 1,1′-carbonyldiimidazole in methylene chloride at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the corresponding benzoic acid with 1,1′-carbonyldiimidazole .Physical And Chemical Properties Analysis

The molecular weight of this compound is 289.29 g/mol .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Derivatives : A study by Krolenko et al. (2016) reported the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids. These compounds showed potential as antimicrobial agents, especially against Candida albicans and certain strains of Staphylococcus aureus and Bacillus subtilis. The structural confirmation of these products was achieved through NMR and mass spectrometry analyses Krolenko et al., 2016.

Radiolabelled Derivatives : Tran et al. (2009) described the synthesis of a radiolabelled drug lead, demonstrating the versatility of these compounds in drug development and pharmacological research Tran et al., 2009.

Biological Activity and Applications

Antimicrobial Activity : The antimicrobial properties of these compounds were further explored by Krolenko et al. (2015), who developed efficient synthesis methods for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. These studies highlight the potential of these derivatives in combating microbial infections Krolenko et al., 2015.

Anticonvulsant Properties : Research into the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives by Farrar et al. (1993) revealed significant potential in seizure management, showcasing the therapeutic applications of these chemical structures Farrar et al., 1993.

Mechanism of Action

While the specific mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is not mentioned in the sources, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been found to catalyze the enzymatic transesterification reaction . They have also been shown to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

Future Directions

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . This suggests that there may be potential for future research and development in this area.

properties

IUPAC Name |

benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYOOVPEOFHGHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)